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Compound of Interest

Compound Name: ST-836 hydrochloride

Cat. No.: B1139235 Get Quote

CAS Number: 1415564-68-9

For Researchers, Scientists, and Drug Development Professionals

Abstract
ST-836 hydrochloride is a potent and selective dopamine receptor ligand, with a primary

affinity for the D3 and D2 receptor subtypes.[1] With Ki values of 4.5 nM for the D3 receptor

and 132 nM for the D2 receptor, this compound demonstrates a notable selectivity for the D3

subtype.[1] Its pharmacological profile suggests significant potential as a therapeutic agent for

neurological disorders, particularly Parkinson's disease. This document provides a

comprehensive technical overview of ST-836 hydrochloride, including its physicochemical

properties, known pharmacological data, detailed experimental protocols for its evaluation, and

an exploration of its role within relevant signaling pathways.

Physicochemical and Pharmacological Data
The following tables summarize the available quantitative data for ST-836 hydrochloride.

Table 1: Physicochemical Properties
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Property Value Reference

CAS Number 1415564-68-9 [2]

Chemical Name

N-[2-[4-(2-

methoxyphenyl)piperazin-1-

yl]ethyl]-N-propyl-4,5,6,7-

tetrahydro-1,3-benzothiazol-6-

amine hydrochloride

[2]

Molecular Formula C23H35ClN4OS [2]

Molecular Weight 451.07 g/mol [2]

Appearance White to off-white solid

Solubility Soluble in DMSO

Storage

Store at 4°C, sealed and away

from moisture. In solvent

(-80°C for 6 months; -20°C for

1 month).

Table 2: Pharmacological Data

Parameter Value Target Reference

Ki 4.5 nM
Dopamine D3

Receptor
[1]

Ki 132 nM
Dopamine D2

Receptor
[1]

Signaling Pathways
ST-836 hydrochloride exerts its effects by modulating dopamine D2 and D3 receptor signaling

pathways. These receptors are G protein-coupled receptors (GPCRs) that primarily couple to

Gi/o proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase,

resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This canonical pathway is a

key mechanism through which D2 and D3 receptors regulate neuronal excitability.
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Beyond the canonical pathway, D2 and D3 receptors are also involved in non-canonical, β-

arrestin dependent signaling and can form heteromers with other receptors, such as D1

receptors, leading to more complex downstream signaling cascades.
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Canonical D2/D3 Receptor Signaling Pathway

Experimental Protocols
The following sections detail the methodologies for key experiments relevant to the

characterization of ST-836 hydrochloride, based on standard practices in the field and

information likely contained within the primary patent literature (WO2009056805A1).

Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of ST-836 hydrochloride for dopamine D2 and

D3 receptors.

Methodology:

Membrane Preparation: Cell membranes expressing human dopamine D2 or D3 receptors

are prepared from transfected cell lines (e.g., CHO or HEK293).

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5

mM KCl, 2 mM CaCl2, and 1 mM MgCl2, is used.

Radioligand: A specific radioligand for D2 and D3 receptors, such as [3H]spiperone or [3H]-

(+)-PHNO, is utilized.

Competition Assay:
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A fixed concentration of the radioligand is incubated with the receptor-containing

membranes in the presence of increasing concentrations of ST-836 hydrochloride.

Non-specific binding is determined in the presence of a high concentration of a non-

labeled competing ligand (e.g., haloperidol or raclopride).

Incubation: The reaction mixtures are incubated at room temperature for a defined period

(e.g., 60-90 minutes) to reach equilibrium.

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters (e.g., Whatman GF/B).

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC50 values are determined by non-linear regression analysis of the

competition binding curves. The Ki values are then calculated using the Cheng-Prusoff

equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is

its dissociation constant.
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Radioligand Binding Assay Workflow

In Vitro Functional Assays (cAMP Accumulation Assay)
Objective: To determine the functional activity of ST-836 hydrochloride at dopamine D2 and

D3 receptors (i.e., whether it is an agonist or antagonist).

Methodology:

Cell Culture: Cells stably expressing human dopamine D2 or D3 receptors are cultured in

appropriate media.

Assay Principle: This assay measures the ability of a compound to inhibit the forskolin-

stimulated accumulation of cAMP.

Procedure:
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Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP

degradation.

Cells are then treated with forskolin (an adenylyl cyclase activator) in the presence of

varying concentrations of ST-836 hydrochloride.

A known D2/D3 receptor agonist (e.g., quinpirole) is used as a positive control.

cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available

kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay.

Data Analysis: The concentration-response curves are plotted, and EC50 (for agonists) or

IC50 (for antagonists) values are determined.

In Vivo Models of Parkinson's Disease
Objective: To evaluate the therapeutic potential of ST-836 hydrochloride in animal models of

Parkinson's disease.

Common Models:

6-Hydroxydopamine (6-OHDA) Rat Model: Unilateral injection of the neurotoxin 6-OHDA into

the medial forebrain bundle or the striatum of rats leads to the degeneration of dopaminergic

neurons, mimicking the pathology of Parkinson's disease.[5][6][7]

MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: Systemic administration

of MPTP in mice causes selective destruction of dopaminergic neurons in the substantia

nigra.[5]

Experimental Workflow:

Induction of Parkinsonism: The chosen animal model is induced with the respective

neurotoxin.

Drug Administration: After a recovery period and confirmation of the lesion (e.g., through

apomorphine-induced rotations for the 6-OHDA model), animals are treated with ST-836
hydrochloride or a vehicle control.
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Behavioral Assessment: A battery of behavioral tests is conducted to assess motor function,

including:

Rotational Behavior: In unilaterally lesioned animals, dopamine agonists induce

contralateral rotations, which can be quantified.

Cylinder Test: This test assesses forelimb akinesia by measuring the preferential use of

the non-impaired forelimb.

Catalepsy Test: The ability of the compound to induce or reverse catalepsy (a state of

immobility) is evaluated.

Neurochemical Analysis: Post-mortem analysis of brain tissue can be performed to measure

dopamine and its metabolite levels in the striatum.

Histological Analysis: Immunohistochemical staining for tyrosine hydroxylase (a marker for

dopaminergic neurons) can be used to assess the extent of neuroprotection or neuro-

restoration.
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In Vivo Parkinson's Disease Model Workflow
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Conclusion
ST-836 hydrochloride is a promising dopamine D3/D2 receptor ligand with a favorable

selectivity profile for the D3 receptor. Its potential as a therapeutic agent for Parkinson's

disease warrants further investigation through rigorous preclinical and clinical studies. The

experimental protocols outlined in this guide provide a framework for the comprehensive

evaluation of its pharmacological and therapeutic properties. Further research should focus on

elucidating its functional activity at the D2 and D3 receptors, its pharmacokinetic profile, and its

efficacy and safety in relevant animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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